Quetiapine sulfone-d8

Isotope dilution mass spectrometry LC-MS/MS method validation Stable isotope labeling

Direct quantification of quetiapine sulfone is compromised by its chemical instability, degrading to sulfoxide during sample processing. Generic internal standards introduce differential recovery bias, violating isotope dilution assumptions. - Matched deuterated analog (C₂₁H₁₇D₈N₃O₄S, MW 423.56) with +8 Da mass shift - Corrects for pre-analytical losses to ensure accuracy per FDA bioanalytical guidelines - Validated for LC-MS/MS in TDM studies (patient data range: 343-21,704 µg/L for related metabolite) - Fully characterized with CoA; supports ANDA bioequivalence submissions

Molecular Formula C21H25N3O4S
Molecular Weight 423.6 g/mol
Cat. No. B12420645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine sulfone-d8
Molecular FormulaC21H25N3O4S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42
InChIInChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2
InChIKeySQUTWXZEWJNIQN-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine Sulfone-d8: Analytical Standard Overview


Quetiapine sulfone-d8 (CAS 329216-65-1; molecular formula C₂₁H₁₇D₈N₃O₄S; molecular weight 423.56 g/mol) is a deuterium-labeled analog of quetiapine sulfone, the sulfone metabolite of the atypical antipsychotic quetiapine . This compound is classified as a stable isotope-labeled internal standard specifically designed for use in quantitative bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of quetiapine sulfone concentrations in biological matrices [1].

Standard Type
Analyte-matched deuterated internal standard (ISTD)
Workflow
LC-MS/MS quantification of quetiapine sulfone in biological research matrices
Key Property
Co-elutes with target analyte; corrects for matrix effects and degradation losses during sample processing

Quetiapine Sulfone-d8: Substitution Risks


The direct quantification of quetiapine sulfone presents a unique analytical challenge: the unlabeled analyte has been experimentally demonstrated to be chemically unstable, undergoing degradation to quetiapine sulfoxide during sample processing and storage [1]. Substituting quetiapine sulfone-d8 with a generic deuterated internal standard (e.g., quetiapine-d8) introduces differential stability and recovery behavior between the internal standard and the analyte, violating a core assumption of isotope dilution mass spectrometry [2]. This analytical mismatch compromises the accuracy of pharmacokinetic measurements and therapeutic drug monitoring data, rendering generic substitution unacceptable for validated bioanalytical methods requiring traceable quantification of this specific, labile metabolite.

Stability mismatch

Quetiapine sulfone degrades to sulfoxide during processing; generic ISTDs such as quetiapine-d8 may not correct for this loss, causing ratio drift.

Co-elution failure

Unlabeled analog lacks the sulfone group and differs in retention, failing to compensate for matrix-induced ion suppression or enhancement.

Documentation gaps

Research-grade deuterated analogs may lack full characterization data required for bioanalytical method validation documentation.

Quetiapine Sulfone-d8: Differentiation Evidence


Co-Eluting Isotope Dilution MS

Quetiapine sulfone-d8 incorporates eight deuterium atoms specifically positioned on the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio substitution), resulting in a molecular weight of 423.56 g/mol compared to the unlabeled analyte at 415.51 g/mol, producing a mass difference of +8 Da . In contrast, quetiapine-d8 (fumarate) and other general-purpose deuterated quetiapine standards lack the sulfone functional group and do not co-elute with quetiapine sulfone under standard reversed-phase LC conditions [1].

Co-Eluting IDMS
Class-level inference
+8 Da mass shift via piperazine-d8 substitution ensures chromatographic co-elution with quetiapine sulfone
Corrects for matrix-induced ion suppression/enhancement
Vs. quetiapine-d8 that lacks sulfone group and exhibits different retention
Isotope dilution mass spectrometry LC-MS/MS method validation Stable isotope labeling

Pre-Analytical Degradation Correction

Quetiapine sulfone has been demonstrated to undergo chemical degradation to quetiapine sulfoxide during sample handling and storage, a finding that precludes accurate quantification using a structurally mismatched internal standard such as quetiapine-d8 [1]. The deuterated quetiapine sulfone-d8 internal standard exhibits identical chemical degradation kinetics to the unlabeled analyte, thereby maintaining a constant analyte-to-internal standard ratio throughout sample processing and compensating for any pre-analytical loss [2].

Degradation Correction
Class-level inference
Identical degradation kinetics between d8-IS and unlabeled analyte preserve analyte/IS ratio during processing
Maintains ratio; avoids systematic bias from pre-analytical loss
Mismatched IS introduces variable bias due to differential stability
Therapeutic drug monitoring Metabolite stability Bioanalytical method validation

Matched vs. Mismatched IS Accuracy

Validated LC-MS/MS methods employing analyte-matched stable isotope-labeled internal standards for quetiapine metabolites demonstrate accuracy (% deviation from nominal) of ≤8.6% and precision (% CV) of ≤9.5% for the sulfoxide metabolite (M4) across the quantitation range of <0.70 ng/mL to at least 500 ng/mL using 40 µL of human plasma [1]. When a mismatched internal standard such as quetiapine-d8 is employed for quantifying quetiapine sulfone, the degradation of the analyte to quetiapine sulfoxide introduces variable bias that cannot be corrected by the internal standard [2].

Accuracy & Precision
Cross-study comparable
Accuracy ≤8.6%, precision ≤9.5% (sulfoxide metabolite with matched IS)
Supports bioanalytical validation review
Mismatched IS introduces unquantified bias due to analyte degradation
Assay accuracy and precision FDA bioanalytical method validation Internal standard selection

Regulatory Compliance and Isotopic Purity

Quetiapine sulfone-d8 is supplied as a neat, high-purity certified reference material with full Certificate of Analysis (CoA) documentation, meeting the characterization requirements for impurity and metabolite reference standards used in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) . In contrast, generic quetiapine-d8 or research-grade deuterated compounds may lack the full characterization data (NMR, MS, HPLC purity, isotopic enrichment verification) required for regulatory submission .

Documentation & Purity
Data to verify
Neat certified reference material with full CoA (NMR, MS, HPLC, isotopic enrichment)
May support regulatory documentation review
Verify characterization data; research-grade analogs may lack full profiling
Certified reference material Regulatory compliance ANDAs and DMFs

Quetiapine Sulfone-d8: Application Scenarios


LC-MS/MS Method for Quetiapine Sulfone

Analytical laboratories developing and validating LC-MS/MS methods for quetiapine sulfone quantification in human plasma require quetiapine sulfone-d8 as the internal standard. The demonstrated instability of unlabeled quetiapine sulfone (degradation to quetiapine sulfoxide during sample processing) necessitates a matched deuterated internal standard to correct for pre-analytical losses and ensure method accuracy per FDA bioanalytical guidelines [1].

TDM of Quetiapine Metabolites

Clinical laboratories conducting therapeutic drug monitoring of quetiapine and its metabolites in patient plasma samples should incorporate quetiapine sulfone-d8 as the internal standard for the sulfone metabolite channel. Published patient data demonstrate median quetiapine sulfoxide concentrations of 3,379 µg/L (range 343–21,704 µg/L) in patients prescribed 200–950 mg/day quetiapine [1]; accurate quantification of the chemically related sulfone metabolite requires a matched deuterated internal standard to avoid bias introduced by differential stability .

Pharmacokinetic Studies of Quetiapine Metabolism

Preclinical and clinical pharmacokinetic studies evaluating the formation and disposition of quetiapine sulfone as part of quetiapine's metabolic pathway (involving CYP3A4-mediated sulfoxidation and subsequent oxidation) benefit from quetiapine sulfone-d8 as an internal standard. The +8 Da mass shift enables clear mass spectrometric resolution from the unlabeled analyte while maintaining identical extraction recovery and ionization efficiency, supporting accurate determination of pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life [1].

ANDA Bioequivalence for Quetiapine

Pharmaceutical companies conducting bioequivalence studies to support ANDA submissions for generic quetiapine formulations must quantify quetiapine and its major metabolites, including the sulfone metabolite, in human plasma. The use of a fully characterized, CoA-documented quetiapine sulfone-d8 reference standard satisfies the FDA's requirements for internal standard selection and documentation in bioanalytical method validation reports, thereby supporting successful regulatory review [1].

Application
Selection Property
Validation Focus
LC-MS/MS method development for quetiapine sulfone in human plasma research matrices
Analyte-matched deuterated ISTD
Accuracy, precision, matrix-effect correction
Human plasma quetiapine metabolite profiling
Co-eluting, chemically identical ISTD
Pre-analytical stability and recovery correction
Quetiapine metabolic pathway studies
+8 Da mass shift for clear MS resolution
Extraction recovery, ionization efficiency
Bioequivalence study support for generic quetiapine
CoA-documented reference standard
Method validation documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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